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Compound of Interest

Compound Name: Carbazole D8

CAS No.: 38537-24-5

Cat. No.: B1428729

Get Quote

This guide provides a comprehensive overview of the key spectroscopic data for deuterated

carbazole (Carbazole-d8), a critical isotopically labeled compound for researchers, scientists,

and drug development professionals. The information presented herein is essential for the

accurate identification, quantification, and structural elucidation of this important molecule in

various scientific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the successful deuteration and determining

the isotopic purity of Carbazole-d8.

Proton (¹H) and Deuterium (²H) NMR
In the ¹H NMR spectrum of fully deuterated Carbazole-d8, the aromatic proton signals

observed in the spectrum of unlabeled carbazole are expected to be absent. The presence of

any residual proton signals would indicate incomplete deuteration.

Conversely, the ²H NMR spectrum provides direct evidence of deuterium incorporation. The

chemical shifts in ²H NMR are nearly identical to those in ¹H NMR.[1] The signals are typically
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broader due to the quadrupolar nature of the deuterium nucleus. The integration of these

signals allows for the quantification of deuterium at each position.[1]

Table 1: Predicted ²H NMR Chemical Shifts for Carbazole-d8

Position Predicted Chemical Shift (δ, ppm)

D1, D8 ~8.1

D4, D5 ~7.5

D2, D7 ~7.4

D3, D6 ~7.2

Note: These predicted values are based on the typical ¹H NMR chemical shifts of carbazole

and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR
The ¹³C NMR spectrum of Carbazole-d8 offers valuable insights into the carbon skeleton and

the extent of deuteration. A key feature is the splitting of carbon signals due to one-bond

carbon-deuterium coupling (¹J C-D). Carbons directly bonded to deuterium will appear as

multiplets, typically triplets, following the 2nI+1 rule where I=1 for deuterium.[1] Furthermore, an

isotopic effect can be observed as a slight upfield shift in the chemical shifts of the deuterated

carbons compared to their protonated counterparts.

Table 2: ¹³C NMR Spectroscopic Data for Carbazole and Expected Data for Carbazole-d8
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Position
Carbazole ¹³C Chemical
Shift (δ, ppm)

Expected Carbazole-d8 ¹³C
Signal

C1, C8 110.8 Triplet, upfield shifted

C2, C7 125.8 Triplet, upfield shifted

C3, C6 118.8 Triplet, upfield shifted

C4, C5 120.3 Triplet, upfield shifted

C4a, C4b 122.8 Singlet

C8a, C9a 139.9 Singlet

Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy is highly sensitive to isotopic substitution. The increased mass of

deuterium compared to hydrogen leads to a predictable shift of vibrational frequencies to lower

wavenumbers.

Infrared (IR) Spectroscopy
The most significant change in the IR spectrum of Carbazole-d8 compared to carbazole is the

shift of the C-H stretching vibrations. The aromatic C-H stretching bands, typically found in the

3100-3000 cm⁻¹ region, are replaced by C-D stretching vibrations at significantly lower

frequencies, generally in the 2300-2200 cm⁻¹ range.[1] The N-H stretching vibration is

expected to remain largely unaffected.

Raman Spectroscopy
Similar to IR spectroscopy, the Raman spectrum of Carbazole-d8 will exhibit a shift in the C-H

vibrational modes to lower frequencies upon deuteration. Raman spectroscopy provides

complementary information to IR, particularly for non-polar bonds, and can be used to further

confirm the deuteration of the aromatic rings.

Table 3: Key Vibrational Frequencies for Carbazole and Predicted Frequencies for Carbazole-

d8
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Vibrational Mode
Carbazole (Typical
Wavenumber, cm⁻¹)

Carbazole-d8 (Predicted
Wavenumber, cm⁻¹)

Aromatic C-H Stretch ~3050 N/A

Aromatic C-D Stretch N/A ~2260

N-H Stretch ~3419[2] ~3419

Aromatic C-C Stretch 1600-1450 Similar with slight shifts

C-H Out-of-Plane Bend ~750 N/A

C-D Out-of-Plane Bend N/A
Lower frequency than C-H

bend

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

isotopic purity of Carbazole-d8.

The electron ionization (EI) mass spectrum of Carbazole-d8 will show a molecular ion peak

(M⁺) at m/z 175, corresponding to the molecular weight of C₁₂HD₈N.[1] This is 8 mass units

higher than the molecular ion of unlabeled carbazole (m/z 167). The fragmentation pattern of

aromatic compounds often involves the loss of small neutral molecules. For carbazole, a

notable fragment is observed at m/z 139, corresponding to the loss of HCN. A similar

fragmentation pathway can be expected for Carbazole-d8.

Table 4: Mass Spectrometry Data for Carbazole-d8

Parameter Value

Molecular Formula C₁₂HD₈N

Molecular Weight 175.26 g/mol [3]

Theoretical Monoisotopic Mass 175.1237 u

Major Fragment (M-HCN) m/z 147 (Expected)
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Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of Carbazole-d8 in a suitable non-deuterated solvent (e.g., chloroform,

acetone) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved to avoid issues with shimming.

²H NMR Acquisition:

Use a high-field NMR spectrometer equipped with a deuterium probe.

Acquire the spectrum unlocked, as a deuterated solvent is not used for locking.

Shim the magnetic field using the proton signal of the solvent.

Set the spectral width to cover the expected chemical shift range of aromatic deuterons.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as the

deuterium signal is inherently weaker than the proton signal.

¹³C NMR Acquisition:

Use a high-field NMR spectrometer.

Acquire the spectrum with proton decoupling to simplify the spectrum and enhance

sensitivity.

A longer acquisition time and a higher number of scans are typically required for ¹³C NMR

compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

FT-IR Spectroscopy
Sample Preparation (Thin Solid Film):
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Dissolve a small amount of Carbazole-d8 in a volatile organic solvent (e.g., methylene

chloride or acetone).

Apply a drop of the solution onto a KBr or NaCl salt plate.

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

Record a background spectrum of the clean salt plate.

Place the sample plate in the spectrometer and acquire the sample spectrum.

The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

Raman Spectroscopy
Sample Preparation:

Place a small amount of the crystalline Carbazole-d8 powder onto a microscope slide or into

a capillary tube.

Data Acquisition:

Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

Focus the laser beam onto the sample.

Collect the scattered light and disperse it onto a detector.

The spectral range should be set to observe the key vibrational modes, including the C-D

stretching region.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of Carbazole-d8 in a suitable volatile solvent (e.g., toluene or

isooctane).[4]
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If used as an internal standard, add a known amount to the sample solution.[4]

Data Acquisition:

Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

The GC will separate Carbazole-d8 from any impurities.

The MS will detect the ions and generate a mass spectrum.

Set the mass spectrometer to scan a mass range that includes the molecular ion of

Carbazole-d8 (m/z 175) and its expected fragments.

Visualizations
The following diagrams illustrate key workflows in the analysis of Carbazole-d8.
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Caption: Workflow for the comprehensive spectroscopic analysis of Carbazole-d8.
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Caption: General workflow for the synthesis and purification of Carbazole-d8.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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